molecular formula C15H12N2O2 B8058416 5-Methyl-5H-dibenz[b,d]azepine-6,7-dione 7-Oxime

5-Methyl-5H-dibenz[b,d]azepine-6,7-dione 7-Oxime

Cat. No.: B8058416
M. Wt: 252.27 g/mol
InChI Key: QVRCJTODZXUHRW-UHFFFAOYSA-N
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Description

5-Methyl-5H-dibenz[b,d]azepine-6,7-dione 7-Oxime is a chemical compound with the molecular formula C15H12N2O2 and a molecular weight of 252.27 g/mol It is known for its unique structure, which includes a dibenzazepine core with a nitroso group and an oxime functionality

Preparation Methods

The synthesis of 5-Methyl-5H-dibenz[b,d]azepine-6,7-dione 7-Oxime typically involves the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

5-Methyl-5H-dibenz[b,d]azepine-6,7-dione 7-Oxime undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions include nitroso derivatives, amines, and substituted oximes.

Scientific Research Applications

5-Methyl-5H-dibenz[b,d]azepine-6,7-dione 7-Oxime has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-5H-dibenz[b,d]azepine-6,7-dione 7-Oxime involves its interaction with molecular targets such as enzymes and receptors. The oxime group can form hydrogen bonds and interact with active sites, modulating the activity of target proteins. Pathways involved may include inhibition of specific enzymes or activation of signaling pathways, leading to the desired biological effects .

Comparison with Similar Compounds

5-Methyl-5H-dibenz[b,d]azepine-6,7-dione 7-Oxime can be compared with similar compounds such as:

Properties

IUPAC Name

7-hydroxyimino-5-methylbenzo[d][1]benzazepin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c1-17-13-9-5-4-7-11(13)10-6-2-3-8-12(10)14(16-19)15(17)18/h2-9,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVRCJTODZXUHRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3=CC=CC=C3C(=NO)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001237628
Record name 5-Methyl-5H-dibenz[b,d]azepine-6,7-dione 7-oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001237628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209984-31-6
Record name 5-Methyl-5H-dibenz[b,d]azepine-6,7-dione 7-oxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=209984-31-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-5H-dibenz[b,d]azepine-6,7-dione 7-oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001237628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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